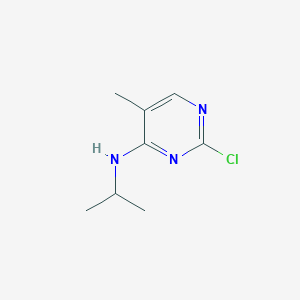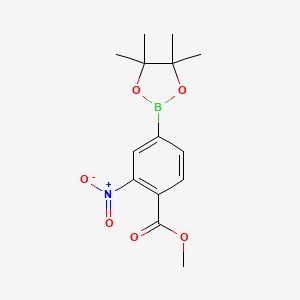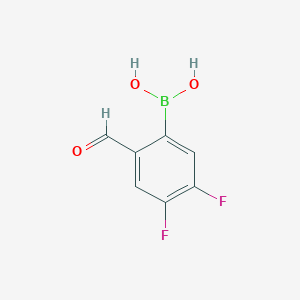![molecular formula C7H6ClN3 B1426090 2-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶 CAS No. 1060816-67-2](/img/structure/B1426090.png)
2-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶
概述
描述
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a methyl group at the 7-position
科学研究应用
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important therapeutic agents for the treatment of cancer and other diseases.
Biological Studies: The compound is used in the study of cellular signaling pathways and the development of new drugs targeting specific molecular pathways.
Chemical Biology: It serves as a probe in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is believed to be tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution . It binds to the active site of tyrosine kinase, inhibiting its activity and thus disrupting the signal transduction cascades. This leads to changes in cellular processes such as growth and apoptosis.
Biochemical Pathways
The compound’s interaction with tyrosine kinase affects various biochemical pathways. The inhibition of tyrosine kinase disrupts the STAT6 pathway, which plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, influencing cellular activities such as cell growth and apoptosis .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its molecular weight (1676 g/mol) , and its physical form (solid)
Result of Action
The molecular and cellular effects of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibitory effect on tyrosine kinase. This results in the disruption of signal transduction cascades, affecting cellular processes such as growth and apoptosis . For instance, it has been found to show potential activity against breast cancer cells .
Action Environment
The action, efficacy, and stability of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化分析
Biochemical Properties
It is known that this compound has been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown promising results in in vitro anticancer studies .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown to have significant effects on various types of cells . For instance, certain derivatives have shown promising cytotoxic effects against MCF7, HePG2, and PACA2 cancer cell lines .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have shown to interact with Bcl2 anti-apoptotic protein . These interactions have led to changes in gene expression, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrimidine with 2-aminopyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. For example, the reaction of 2-chloropyrimidine with 2-aminopyrrole under microwave irradiation in the presence of a suitable base can lead to the formation of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine in good yields.
Industrial Production Methods
Industrial production of 2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-7-methyl-7H-pyrrolo[2,3-D]pyrimidine, while electrophilic halogenation can produce 2-chloro-7-methyl-5-bromo-7H-pyrrolo[2,3-D]pyrimidine.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with a chlorine atom at the 4-position.
7-Deazahypoxanthine: A related compound with a different substitution pattern on the pyrrolo[2,3-D]pyrimidine core.
6-Chloro-7-iodo-7-deazapurine: Another derivative with halogen substitutions at different positions.
Uniqueness
2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
2-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRQILACBXPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725575 | |
| Record name | 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-67-2 | |
| Record name | 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)



![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)







